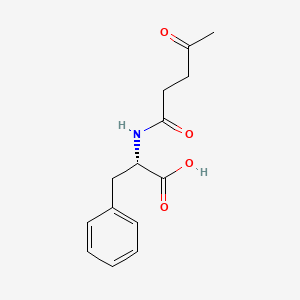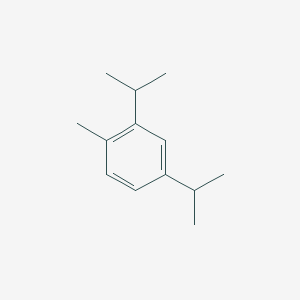
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is an organic compound with the chemical formula C12H9BrN2. It is a solid substance that appears as yellow crystals This compound is known for its unique structural properties, which include a bromine atom attached to a phenyl ring and a diazene group linking two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene typically involves the reaction of 4-bromoaniline with aniline in the presence of an oxidizing agent such as OXONE. The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and water, and the mixture is stirred at room temperature for about 18 hours . The product is then extracted and purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optoelectronic properties
Mecanismo De Acción
The mechanism by which (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene: This compound has similar structural features but includes additional halogen atoms, which can alter its chemical and physical properties.
(Z)-3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-Pyrazol-3-yl)-3-Hydroxyprop-2-en-1-one: This compound contains a bromophenyl group and exhibits different biological activities due to its unique functional groups.
Uniqueness
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is unique due to its combination of a bromine atom and a diazene group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
6271-26-7 |
|---|---|
Fórmula molecular |
C18H13BrN4 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C18H13BrN4/c19-14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H |
Clave InChI |
ZYWBJIXGFCLOBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)


![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)



